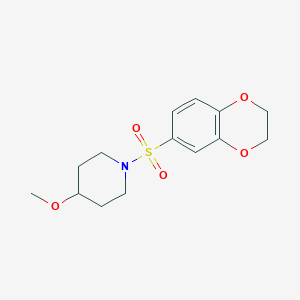

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methoxypiperidine

Description

This compound features a 2,3-dihydro-1,4-benzodioxine core linked to a sulfonyl group at position 6, which is further connected to a 4-methoxypiperidine moiety. The 4-methoxypiperidine substituent introduces stereoelectronic effects, influencing solubility, lipophilicity (logP ≈ 2.38), and interactions with biological targets . Its molecular formula is C₁₈H₁₈FNO₄S (MW: 363.41 g/mol), with a polar surface area of 48.338 Ų, suggesting moderate membrane permeability .

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methoxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-18-11-4-6-15(7-5-11)21(16,17)12-2-3-13-14(10-12)20-9-8-19-13/h2-3,10-11H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMVNGPXUKCUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methoxypiperidine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzodioxine ring followed by the introduction of the sulfonyl group and the methoxypiperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methoxypiperidine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid

- Structural Differences : Replaces the 4-methoxy group with a carboxylic acid at the piperidine ring.

- Physicochemical Properties :

- Higher polarity (carboxylic acid increases polar surface area).

- Reduced lipophilicity (logP likely < 2.0 compared to 2.38 for the methoxy analog).

- Functional Impact : The carboxylic acid may enhance solubility but reduce blood-brain barrier penetration. Its ionizable group could improve binding to charged residues in enzymatic pockets .

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-2-(4-fluorophenyl)pyrrolidine (D399-0621)

- Structural Differences : Substitutes piperidine with pyrrolidine and adds a 4-fluorophenyl group.

- Key Properties :

- Biological Relevance : Fluorinated analogs are often prioritized in drug discovery for improved pharmacokinetics.

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine Hydrochloride

- Structural Differences : Replaces 4-methoxypiperidine with piperazine.

- Altered hydrogen-bonding capacity may shift target selectivity, particularly in receptor-ligand interactions .

[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol Derivatives

- Scaffold Comparison : Shares the benzodioxin moiety but lacks the sulfonyl-piperidine linkage.

- Functional Insights: Demonstrated high potency as PD-1/PD-L1 inhibitors in immunomodulation studies, highlighting the benzodioxin scaffold’s versatility in targeting protein-protein interactions .

Physicochemical and Pharmacological Data Table

Research Findings and Implications

- Sulfonyl Group Role : The sulfonyl linkage in these compounds enhances stability and mediates interactions with serine/threonine residues in enzymes or receptors, as seen in angiotensin II receptor antagonists .

- Methoxy vs. Fluorophenyl : The 4-methoxy group in the target compound may confer better CNS penetration than the fluorophenyl group in D399-0621, which is more suited for peripheral targets .

- Scaffold Hopping : Computational models (e.g., EGNN) have successfully identified benzodioxin-containing compounds with high biological activity, validating the scaffold’s utility in drug discovery .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-methoxypiperidine is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzodioxine moiety and a piperidine ring. Its molecular formula is , with a molecular weight of 492.5 g/mol. The presence of the sulfonyl group enhances its reactivity and potential for biological interactions.

Biological Activity Overview

Research has indicated that compounds containing the benzodioxine structure exhibit various biological activities, including:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation.

- Analgesic Properties : Certain analogs have demonstrated pain-relieving effects.

- Antimicrobial Activity : Compounds with similar structures have been evaluated for their ability to inhibit microbial growth.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : Studies have suggested that the compound may inhibit specific enzymes associated with inflammatory pathways.

- Receptor Modulation : Interaction with various receptors could mediate its analgesic and anti-inflammatory effects.

Case Studies

- Vasorelaxant Activity : A study focused on the vasorelaxant properties of various benzodioxine derivatives, including those similar to this compound. Results indicated significant vasorelaxant activity and heart-rate reduction in vitro .

- Enzyme Inhibition Studies : Research on related sulfonamides demonstrated their potential as enzyme inhibitors in biochemical pathways relevant to inflammation and pain management .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Benzodioxane + Sulfonamide | Anti-inflammatory |

| 2-(2-Hydroxyphenyl)-N-(piperidin-4-yl)acetamide | Piperidine + Hydroxyphenyl | Analgesic |

| 1-(2-Methylpyridin-4-yl)-2-{(2,3-dihydrobenzo[1,4]-dioxin)} | Benzodioxane + Pyridine | Antimicrobial |

This table illustrates how variations in structural features can influence biological activity.

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzodioxine derivatives. The synthetic routes often include:

- Sulfonation : Introduction of the sulfonyl group using reagents such as chlorosulfonic acid.

- Piperidine Formation : Reaction with piperidine derivatives to form the final compound.

Q & A

Q. What are the established synthetic routes for 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methoxypiperidine?

A common method involves sulfonylation of 4-methoxypiperidine derivatives using 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. For example, ethyl isonipecotate reacts with 4-methoxybenzenesulfonyl chloride under alkaline conditions (pH 9–10, adjusted with Na₂CO₃) to form the sulfonamide intermediate, followed by purification via precipitation . TLC and spectroscopic methods (NMR, HPLC) are critical for monitoring reaction progress and confirming structure .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

Q. What solvents and storage conditions are optimal for stability?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, methanol). Storage at –20°C under inert atmosphere (N₂/Ar) prevents degradation of the sulfonyl and methoxy groups .

Advanced Research Questions

Q. How can sulfonylation reaction yields be optimized for this compound?

Critical parameters include:

- Molar Ratios : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete reaction .

- Temperature : Mild heating (40–60°C) accelerates sulfonylation without side reactions .

- pH Control : Maintain alkaline conditions (pH 9–10) to deprotonate the piperidine nitrogen, enhancing nucleophilicity .

Advanced purification (e.g., column chromatography) may resolve byproducts like unreacted sulfonyl chloride .

Q. What strategies are used to study its biological activity (e.g., enzyme inhibition)?

- Enzyme Assays : Test inhibition against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. For example, measure IC₅₀ values in dose-response curves .

- Docking Studies : Molecular modeling (AutoDock, Schrödinger) predicts binding interactions with active sites, guided by the sulfonyl group’s electronegativity and piperidine’s conformational flexibility .

- BSA Binding : Fluorescence quenching assays assess protein-binding affinity, relevant for pharmacokinetic profiling .

Q. How can researchers resolve contradictions between purity data and observed biological activity?

- Analytical Reassessment : Re-analyze batches with discrepancies using orthogonal methods (e.g., HPLC-MS vs. NMR) to detect trace impurities .

- Dose-Response Repetition : Replicate assays at varying concentrations to rule out batch-specific anomalies .

- Structural Analog Comparison : Benchmark activity against derivatives (e.g., 4-ethoxy or 4-fluoro analogs) to isolate structure-activity relationships .

Q. What are the challenges in scaling up synthesis without compromising purity?

- Byproduct Formation : Aggressive stirring and controlled reagent addition minimize side reactions during sulfonylation .

- Thermal Degradation : Use low-temperature reflux (e.g., <60°C) and inert atmospheres to preserve the benzodioxine ring .

- Crystallization Optimization : Adjust solvent polarity (e.g., water:methanol gradients) to enhance yield during precipitation .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 298.36 g/mol | |

| Solubility (DMSO) | >10 mg/mL | |

| Stability (Storage) | –20°C, inert atmosphere |

Q. Table 2. Analytical Methods for Purity Assessment

| Technique | Conditions | Purpose |

|---|---|---|

| HPLC | C18 column, 65:35 methanol:buffer | Quantify purity (>95%) |

| ¹H NMR (400 MHz) | CDCl₃, δ 3.3–3.5 (piperidine CH₂) | Confirm substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.